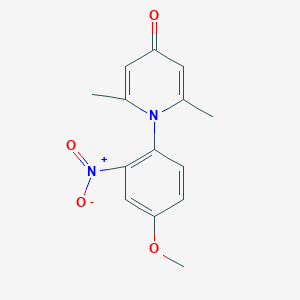
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, also known as DMMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMMA is a thiazolidine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory and antioxidant effects.
科学的研究の応用
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of anti-inflammatory and antioxidant therapies. 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit potent anti-inflammatory effects in vitro, inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit antioxidant effects, scavenging free radicals and protecting cells from oxidative stress.
作用機序
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and chemokines, as well as the scavenging of free radicals. 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide may also modulate the activity of transcription factors involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the scavenging of free radicals, and the modulation of transcription factor activity. Additionally, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit anti-proliferative effects in cancer cells, and may have potential as an anti-cancer agent.
実験室実験の利点と制限
One of the major advantages of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide for lab experiments is its potent anti-inflammatory and antioxidant effects. This makes 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide an ideal candidate for studies investigating the role of inflammation and oxidative stress in disease pathogenesis. Additionally, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit low toxicity in vitro, making it a safe and reliable compound for use in lab experiments. However, one limitation of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
将来の方向性
There are many potential future directions for research on 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide. One area of interest is in the development of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis and cardiovascular disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, and to identify potential molecular targets for its activity. Finally, studies investigating the potential anti-cancer effects of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide are also warranted, as preliminary studies have shown promising results in this area.
合成法
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide can be synthesized using a variety of methods, including the condensation of 2,4-thiazolidinedione and 4-methylbenzylamine in the presence of acetic anhydride. The resulting product can be purified using column chromatography, yielding a white crystalline powder with a melting point of 158-160°C.
特性
製品名 |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C12H12N2O3S |
分子量 |
264.3 g/mol |
IUPAC名 |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C12H12N2O3S/c1-7-2-4-8(5-3-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,17) |
InChIキー |
UVVOTKPJEDRMFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)


![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)

![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)
![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)

